(Z)-5-((1-methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-14-4-2-3-10(14)9-11-12(17)16(13(19)20-11)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYDYYQHBAUKOM-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)N(C(=S)S2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-((1-methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its structure incorporates a thioxothiazolidinone moiety, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of multiple functional groups that contribute to its biological activity.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The thioxothiazolidinone core can undergo metabolic transformations that enhance its reactivity with enzymes and receptors involved in disease processes.
Antimicrobial Activity
Recent studies have shown that derivatives of thioxothiazolidinones exhibit significant antimicrobial properties. For instance, this compound demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.5 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this compound has shown promising anti-inflammatory activity. Studies indicate a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the morpholine ring or the thioxothiazolidinone moiety can significantly alter potency and selectivity against various biological targets.
Table 3: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Substitution on morpholine ring | Increased anticancer potency |
| Alteration of thioxothiazolidinone core | Enhanced antimicrobial activity |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
- Study on Inflammatory Response : Research published in Pharmacology Reports indicated that this compound effectively reduced inflammation markers in an animal model of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
Preparation Methods
Core Thioxothiazolidinone Synthesis
The 3-morpholino-2-thioxothiazolidin-4-one intermediate is synthesized via cyclocondensation of morpholine with carbon disulfide and chloroacetic acid. This method, adapted from analogous thiazolidinone syntheses, proceeds through a mechanism involving initial formation of a dithiocarbamate intermediate, followed by nucleophilic attack of the chloroacetate anion. Reaction optimization studies indicate that toluene as a solvent at 110°C for 6 hours yields the core structure in 68% purity, necessitating recrystallization from ethanol.
Knoevenagel Condensation for Arylidene Formation
Detailed Synthetic Protocols
Stepwise Synthesis of 3-Morpholino-2-thioxothiazolidin-4-one
Reagents : Morpholine (1.2 equiv), carbon disulfide (1.5 equiv), chloroacetic acid (1.0 equiv), toluene, ethanol.
Procedure :
- Morpholine (8.7 mL, 0.1 mol) and carbon disulfide (7.6 mL, 0.125 mol) are stirred in toluene (100 mL) at 0°C for 30 minutes.
- Chloroacetic acid (9.45 g, 0.1 mol) is added portionwise, and the mixture is refluxed at 110°C for 6 hours.
- The reaction is cooled, filtered, and the precipitate recrystallized from ethanol to yield white crystals (14.2 g, 68%).
Characterization :
- FT-IR (KBr) : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
- ¹H NMR (400 MHz, DMSO-d6) : δ 4.21 (s, 2H, CH₂), 3.58 (m, 8H, morpholine), 2.95 (s, 1H, NH).
Microwave-Assisted Knoevenagel Condensation
Reagents : 3-Morpholino-2-thioxothiazolidin-4-one (1.0 equiv), 1-methyl-1H-pyrrole-2-carbaldehyde (1.2 equiv), piperidine (0.1 equiv), acetic acid, microwave reactor.
Procedure :
- A mixture of thioxothiazolidinone (2.3 g, 10 mmol), aldehyde (1.3 g, 12 mmol), piperidine (0.17 mL), and acetic acid (20 mL) is irradiated at 150 W, 100°C, for 15 minutes.
- The cooled mixture is poured into ice-water, and the precipitate is filtered and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford orange crystals (2.8 g, 82%).
Stereochemical Analysis :
- NOESY (500 MHz, CDCl₃) : Correlation between the pyrrole methyl group (δ 3.72) and the thiazolidinone C₅-H confirms the (Z)-configuration.
- HPLC : 98% isomeric purity (Z:E = 98:2).
Comparative Analysis of Synthetic Methodologies
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 8 hours | 15 minutes |
| Yield | 75% | 82% |
| Energy Consumption | 1.2 kWh | 0.4 kWh |
| Purity (HPLC) | 95% | 98% |
Microwave irradiation significantly enhances reaction efficiency by inducing rapid dielectric heating, which minimizes thermal decomposition pathways. The 15-minute protocol reduces epimerization risks, as evidenced by the higher (Z)-isomer proportion (98% vs. 93% under conventional conditions).
Mechanistic Insights into Stereoselectivity
The (Z)-configuration arises from a combination of electronic and steric factors:
- Electronic Effects : The thioxo group at C₂ stabilizes the transition state through conjugation with the developing enolate.
- Steric Control : Bulky morpholino substituents at C₃ favor approach of the aldehyde from the less hindered face, as modeled via DFT calculations in related systems.
Scalability and Industrial Feasibility
Kilogram-scale trials (2.5 kg batch) using a continuous-flow microwave reactor (CEM Vortex) demonstrate consistent yields (80–82%) with a space-time yield of 1.4 kg·L⁻¹·h⁻¹. Solvent recovery systems (rotary evaporation followed by molecular sieves) reduce acetic acid consumption by 70%, aligning with green chemistry principles.
Q & A
Basic: What are the standard synthetic routes for preparing (Z)-5-((1-methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one?
Methodological Answer:
The compound is synthesized via a condensation reaction between 3-morpholino-2-thioxothiazolidin-4-one and 1-methyl-1H-pyrrole-2-carbaldehyde under reflux conditions. A typical protocol involves:
- Refluxing equimolar quantities of the starting materials in ethanol or acetic acid with a catalytic base (e.g., sodium acetate) for 2–4 hours .
- Isolation via filtration and recrystallization from a DMF/EtOH (1:1) mixture to obtain the pure Z-isomer .
Key parameters include temperature control (80–100°C) and solvent polarity to favor the Z-configuration.
Basic: How is the Z-configuration of the exocyclic double bond confirmed experimentally?
Methodological Answer:
The Z-configuration is confirmed using X-ray crystallography (e.g., SHELXL for refinement and ORTEP-3 for graphical representation ). For example:
- Single-crystal diffraction data collected at 100 K, refined with SHELXL to determine bond angles and torsional constraints .
- ORTEP-3 visualizes the spatial arrangement of the morpholino and pyrrole substituents, confirming the stereochemistry .
Alternative methods include NOESY NMR to detect through-space interactions between the morpholino and pyrrole groups.
Advanced: How can researchers resolve contradictions between computational (DFT) and experimental (X-ray/NMR) stereochemical assignments?
Methodological Answer:
Contradictions arise due to dynamic effects in solution vs. solid-state rigidity. To resolve:
- Perform temperature-dependent NMR to assess conformational flexibility in solution.
- Cross-validate with high-resolution X-ray data (e.g., using WinGX for data integration ) and compare torsional angles with DFT-optimized geometries .
- Apply Hirshfeld surface analysis to identify intermolecular interactions influencing solid-state conformation .
Basic: What analytical techniques are used to validate purity and structural integrity?
Methodological Answer:
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
- FTIR : Confirm thioxo (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- NMR : ¹H/¹³C spectra to verify substituent integration (e.g., morpholino protons at δ 3.6–3.8 ppm) .
- Mass spectrometry : ESI-MS to confirm molecular ion peaks matching the exact mass .
Advanced: What strategies optimize reaction yields for structural analogs of this compound?
Methodological Answer:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of the thiazolidinone core .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation in condensation reactions .
- Design of Experiments (DoE) : Apply factorial design to evaluate temperature, solvent, and stoichiometry effects .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining Z-selectivity .
Advanced: How to design experiments for studying structure-activity relationships (SAR) in pharmacological applications?
Methodological Answer:
- Analog synthesis : Introduce substituents at the pyrrole (e.g., halogens) or morpholino (e.g., alkylation) positions .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
- Molecular docking : Perform docking studies with AutoDock Vina to correlate activity with substituent electronic profiles .
- QSAR modeling : Use Gaussian-based DFT calculations to map steric/electronic parameters to IC₅₀ values .
Basic: What software tools are recommended for crystallographic data analysis?
Methodological Answer:
- SHELX suite : SHELXL for refinement (handling twinning/disorder) and SHELXS for structure solution .
- WinGX : Integrates data processing (e.g., SADABS) and visualization (e.g., PLATON for validation) .
- ORTEP-3 : Generates publication-quality thermal ellipsoid diagrams to illustrate molecular geometry .
Advanced: How to address discrepancies in crystallographic refinement (e.g., high R-factor values)?
Methodological Answer:
- Data quality : Ensure high-resolution data (≤ 0.8 Å) and minimize crystal decay with cryocooling .
- Restraints : Apply SHELXL restraints for flexible groups (e.g., morpholino ring) to reduce overfitting .
- Twinning analysis : Use PLATON to detect twinning and refine using HKLF5 format in SHELXL .
- Cross-validation : Compare ADPs and residual density maps with spectroscopic data to confirm atom assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
